molecular formula C16H19F3N2O7 B8102921 gamma-Glu-phe tfa

gamma-Glu-phe tfa

Cat. No.: B8102921
M. Wt: 408.33 g/mol
InChI Key: VCOBIUADQLSCAH-ACMTZBLWSA-N
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Description

Gamma-glutamylphenylalanine trifluoroacetate (gamma-Glu-phe tfa) is a dipeptide composed of gamma-glutamic acid and phenylalanineIt is synthesized by microorganisms such as Bacillus amyloliquefaciens and Aspergillus oryzae .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylphenylalanine trifluoroacetate is synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor substrate, which can be phenylalanine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzyme.

Industrial Production Methods

Industrial production of gamma-glutamylphenylalanine trifluoroacetate involves fermentation processes using Bacillus amyloliquefaciens and Aspergillus oryzae. These microorganisms are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to extract and purify gamma-glutamylphenylalanine trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylphenylalanine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of gamma-glutamylphenylalanine trifluoroacetate may result in the formation of oxidized dipeptides, while reduction may yield reduced dipeptides. Substitution reactions can produce a variety of substituted dipeptides depending on the nucleophile used .

Scientific Research Applications

Gamma-glutamylphenylalanine trifluoroacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gamma-glutamylphenylalanine trifluoroacetate involves its interaction with gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety to phenylalanine, resulting in the formation of the dipeptide. This process is crucial for the metabolism of glutathione and other gamma-glutamyl compounds. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways .

Comparison with Similar Compounds

Gamma-glutamylphenylalanine trifluoroacetate can be compared with other gamma-glutamyl dipeptides such as gamma-glutamylmethionine and gamma-glutamylvaline. These compounds share similar structural features but differ in their amino acid components. The uniqueness of gamma-glutamylphenylalanine trifluoroacetate lies in its specific interaction with phenylalanine, which imparts distinct bioactive properties .

List of Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5.C2HF3O2/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21);(H,6,7)/t10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOBIUADQLSCAH-ACMTZBLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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